molecular formula C8H10O4 B1258156 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol

5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol

Cat. No.: B1258156
M. Wt: 170.16 g/mol
InChI Key: CCZSPEMGEIWYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol is an organic compound belonging to the resorcinol family. It is characterized by the presence of a methoxy group and a hydroxymethyl group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol typically involves the hydroxymethylation of 2-methoxyresorcinol. One common method includes the reaction of 2-methoxyresorcinol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the hydroxymethyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of 2-methoxy-5-carboxyresorcinol.

    Reduction: Formation of 2-methoxy-5-(hydroxymethyl)resorcinol alcohol derivatives.

    Substitution: Formation of various substituted resorcinol derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Resorcinol: Lacks the methoxy and hydroxymethyl groups, making it less versatile in certain applications.

    2-Methoxyresorcinol: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications.

    5-Hydroxymethylresorcinol:

Uniqueness: 5-(Hydroxymethyl)-2-methoxybenzene-1,3-diol stands out due to the presence of both methoxy and hydroxymethyl groups, which confer unique chemical reactivity and versatility. This makes it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methoxybenzene-1,3-diol

InChI

InChI=1S/C8H10O4/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3,9-11H,4H2,1H3

InChI Key

CCZSPEMGEIWYHD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1O)CO)O

Canonical SMILES

COC1=C(C=C(C=C1O)CO)O

Synonyms

3,5-dihydroxy-4-methoxybenzyl alcohol
DHMBA compound

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, a tetrahydrofuran solution (4 mL) with 4-methoxy form (560 mg, 2.8 mmol) with methyl gallate was dropped carefully to a tetrahydrofuran (THF) solution (6 mL) with lithium aluminum hydride (469 mg, 12.4 mmol) in an ice bath (0° C.). Then, the mixture was stirred for six hours at 60 to 65° C., ethyl acetate and a 10% sulfuric acid aqueous solution were added to the mixture, and then the reaction was stopped. Purified water was added to the reaction liquid, extraction was performed with the ethyl acetate, and the separated ethyl acetate layer was washed with saturated saline and dehydrated by sodium sulfate. After concentration, the extract liquid was purified by silica gel column chromatography (solvent: chloroform-methanol (50:1, v/v)→chloroform-methanol (50:3 , v/v)) and a reductant, that is, synthetic 3,5-dihydroxy-4-methoxybenzyl alcohol of 175.9 mg (yield: 36.6%) was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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